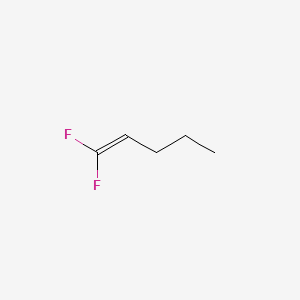![molecular formula C13H14O5 B13418616 (2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one is a complex organic molecule with a unique structure It features a furodioxin ring system, which is a fused ring system containing both furan and dioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the following steps:
Formation of the Furan Ring: The initial step often involves the formation of the furan ring through a cyclization reaction. This can be achieved using reagents such as acetic anhydride and a suitable catalyst.
Introduction of the Dioxin Moiety: The dioxin moiety is introduced through a series of oxidation reactions. Common oxidizing agents include hydrogen peroxide and peracids.
Hydroxylation and Methylation: The hydroxyl and methyl groups are introduced through selective hydroxylation and methylation reactions. Reagents such as methyl iodide and sodium hydroxide are commonly used.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired furodioxin ring system. This step often requires specific reaction conditions, such as elevated temperatures and the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in halogenated or nitrated derivatives.
Scientific Research Applications
(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one: can be compared with other similar compounds, such as:
(2R,4aS,7S,7aS)-7-hydroxy-2-phenyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one: This compound lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-ol: This compound has an additional hydroxyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one |
InChI |
InChI=1S/C13H14O5/c1-7-10-11(9(14)12(15)17-10)18-13(16-7)8-5-3-2-4-6-8/h2-7,9-11,13-14H,1H3/t7-,9-,10-,11-,13+/m0/s1 |
InChI Key |
AWYXKXALLIUAEV-LFUTUZGBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]([C@@H](C(=O)O2)O)O[C@@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
CC1C2C(C(C(=O)O2)O)OC(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


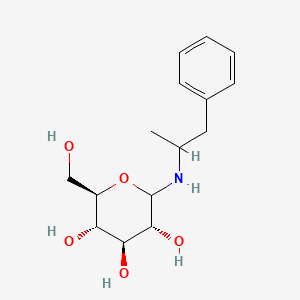
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

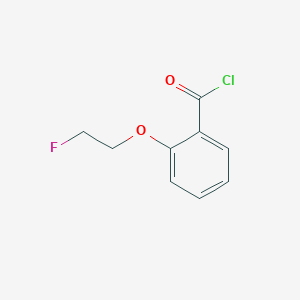

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

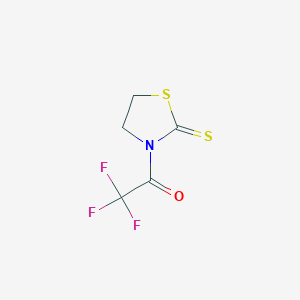

![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
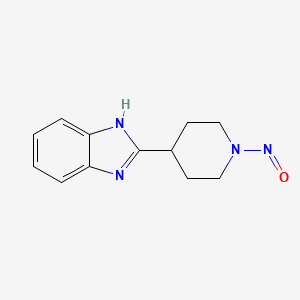
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)
